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Compound of Interest

Compound Name: 1-Phenylpropane-1,2-diol

Cat. No.: B147034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
phenylpropane-1,2-diol, a vicinal diol with applications as a pharmaceutical intermediate and

in cosmetics and the food industry.[1] Due to the presence of two chiral centers, 1-
phenylpropane-1,2-diol exists as four stereoisomers. The data presented here will focus on

the racemic mixture and specific stereoisomers where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for 1-
phenylpropane-1,2-diol.

¹H NMR Data
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Protons
Chemical Shift (δ,
ppm) Range

Multiplicity
Coupling Constant
(J, Hz)

Phenyl-H 7.25 - 7.36 Multiplet -

CH-OH (benzylic) 4.5 - 4.7 Doublet / Multiplet ~5-7

CH-OH 3.8 - 4.0 Multiplet -

OH 2.0 - 4.0 Broad Singlet -

CH₃ 0.9 - 1.1 Doublet ~6-7

Note: The chemical shifts of the hydroxyl protons are concentration and solvent dependent and

may vary. For the (1R,2R)-1-phenyl-1,2-propanediol stereoisomer, the aromatic protons have

been reported to appear as a multiplet in the range of δ 7.25-7.36 in CD₃OD.[2]

¹³C NMR Data

Carbon Chemical Shift (δ, ppm) Range

Phenyl C (quaternary) 140 - 143

Phenyl CH 125 - 129

CH-OH (benzylic) 75 - 78

CH-OH 70 - 73

CH₃ 18 - 22

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-phenylpropane-1,2-diol is characterized by the following absorption bands:
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Wavenumber (cm⁻¹) Vibration Functional Group

3600 - 3200 O-H stretch (broad) Alcohol

3100 - 3000 C-H stretch (aromatic) Phenyl group

3000 - 2850 C-H stretch (aliphatic) Propane backbone

1600, 1495, 1450 C=C stretch (in-ring) Phenyl group

1200 - 1000 C-O stretch Alcohol

760, 700 C-H out-of-plane bend Monosubstituted benzene

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of dl-erythro-1-phenyl-1,2-

propanediol shows a molecular ion peak and characteristic fragment ions.[3]

Key Fragmentation Peaks

m/z Ion

152 [M]⁺ (Molecular Ion)

107 [M - CH₃CHO]⁺

79 [C₆H₇]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

A sample of 1-phenylpropane-1,2-diol (5-10 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on
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a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical

shifts are reported in parts per million (ppm) relative to an internal standard, typically

tetramethylsilane (TMS).

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For

a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with

potassium bromide. For a liquid sample, a thin film is placed between two salt plates (e.g.,

NaCl or KBr). The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry

A dilute solution of 1-phenylpropane-1,2-diol in a suitable volatile solvent (e.g., methanol or

acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is

vaporized and bombarded with a high-energy electron beam. The resulting ions are separated

based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-phenylpropane-1,2-diol.

Sample Preparation

1-Phenylpropane-1,2-diol

NMR Spectroscopy
(¹H, ¹³C)IR Spectroscopy Mass Spectrometry
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Caption: Workflow for Spectroscopic Analysis of 1-Phenylpropane-1,2-diol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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